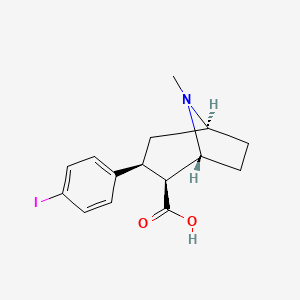
3b-(4-Iodophenyl)tropane-2b-carboxylic
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3b-(4-Iodophenyl)tropane-2b-carboxylic is a chemical compound known for its significant role in neuroscience research. It is a tropane derivative, structurally related to cocaine, and is primarily used as a ligand for studying the dopamine transporter. This compound is often utilized in the development of radioligands for imaging studies, particularly in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) to visualize dopamine transporters in the brain.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3b-(4-Iodophenyl)tropane-2b-carboxylic typically involves the following steps:
Starting Material: The synthesis begins with tropinone, a bicyclic ketone.
Formation of Tropane Ring: Tropinone undergoes a series of reactions to form the tropane ring structure.
Introduction of Iodophenyl Group: The 4-iodophenyl group is introduced via a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, choice of solvents, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the iodophenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiolates in polar aprotic solvents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted tropane derivatives.
科学的研究の応用
3b-(4-Iodophenyl)tropane-2b-carboxylic has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various tropane derivatives.
Biology: Employed in studies of neurotransmitter transporters, particularly the dopamine transporter.
Medicine: Utilized in the development of diagnostic imaging agents for neurological disorders such as Parkinson’s disease and attention deficit hyperactivity disorder (ADHD).
Industry: Applied in the production of radioligands for PET and SPECT imaging.
作用機序
The primary mechanism of action of 3b-(4-Iodophenyl)tropane-2b-carboxylic involves its interaction with the dopamine transporter. The compound binds to the transporter, inhibiting the reuptake of dopamine into presynaptic neurons. This leads to an increase in extracellular dopamine levels, which can be visualized using imaging techniques. The molecular targets include the dopamine transporter and associated pathways involved in dopamine neurotransmission.
類似化合物との比較
Cocaine: A naturally occurring tropane alkaloid with similar binding properties to the dopamine transporter.
2b-Carbomethoxy-3b-(4-fluorophenyl)tropane: Another tropane derivative used in imaging studies.
N-(3-fluoropropyl)-2b-carbomethoxy-3b-(4-fluorophenyl)nortropane: A compound with structural similarities used as a radiotracer.
Uniqueness: 3b-(4-Iodophenyl)tropane-2b-carboxylic is unique due to its high affinity for the dopamine transporter and its suitability for radiolabeling with iodine-123 or iodine-125, making it an excellent candidate for imaging studies. Its structural modifications provide distinct binding characteristics compared to other tropane derivatives, enhancing its utility in scientific research.
特性
IUPAC Name |
(1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18INO2/c1-17-11-6-7-13(17)14(15(18)19)12(8-11)9-2-4-10(16)5-3-9/h2-5,11-14H,6-8H2,1H3,(H,18,19)/t11-,12+,13+,14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRYUBPMVXGWBJ-DGAVXFQQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(C(C2)C3=CC=C(C=C3)I)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)I)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18INO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
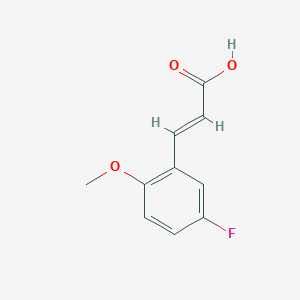
![D-[13C5]Xylose](/img/new.no-structure.jpg)
![methyl (2S)-2-[[(4aR,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoate](/img/structure/B1146232.png)
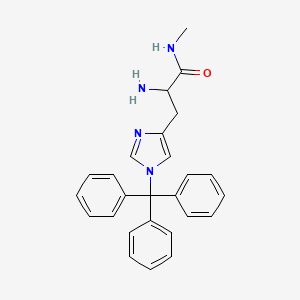
![N-(2,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)formamide](/img/structure/B1146237.png)
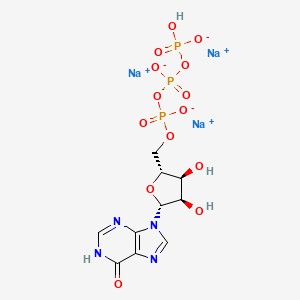
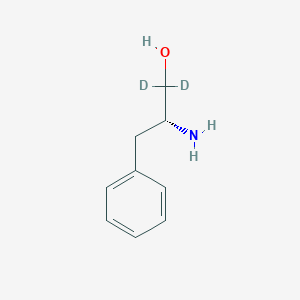
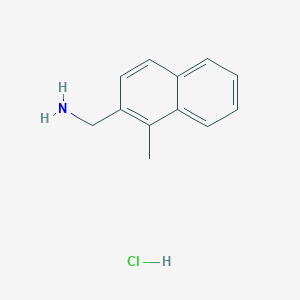
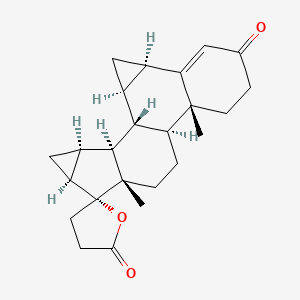
![zinc;(2R)-3-hydroxy-2-[(1S)-2-hydroxy-1-oxidoethyl]-5-oxo-2H-furan-4-olate](/img/structure/B1146244.png)
![2'-O-[(2-Methoxyethoxy)methyl] Roxithromycin](/img/structure/B1146246.png)
